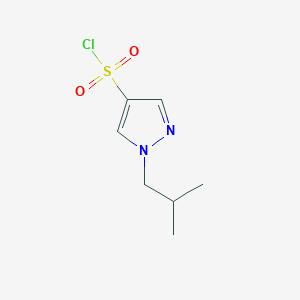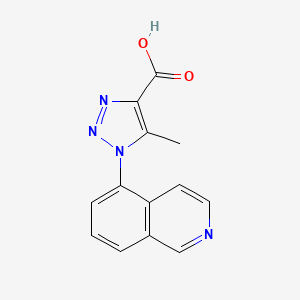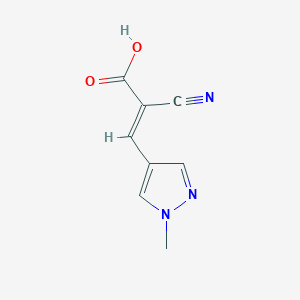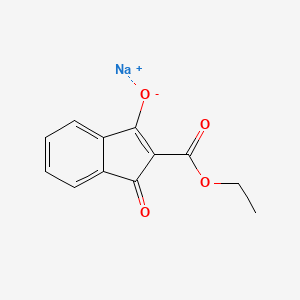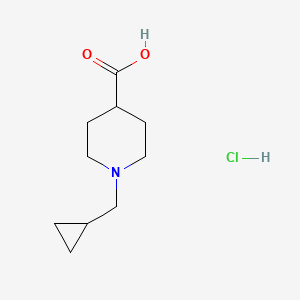
4-chloro-N-ethyl-3-fluoroaniline
説明
4-chloro-N-ethyl-3-fluoroaniline is a chemical compound with the molecular formula C8H9ClFN . It is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group. The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 4-chloro-N-ethyl-3-fluoroaniline can be achieved through the hydrogenation of 4-nitrofluorobenzene . This process involves the reduction of the nitro group to an amine group under the influence of a catalyst. The reaction is highly selective and yields a high conversion rate .Molecular Structure Analysis
The molecular structure of 4-chloro-N-ethyl-3-fluoroaniline consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an ethylamine group . The positions of these substituents on the benzene ring can influence the properties and reactivity of the molecule.Chemical Reactions Analysis
4-chloro-N-ethyl-3-fluoroaniline can participate in various chemical reactions due to the presence of the amine group and the halogen atoms. For instance, it can undergo nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by a nucleophile .科学的研究の応用
Organic Synthesis
“4-chloro-N-ethyl-3-fluoroaniline” is used in organic synthesis . It is a part of the Organohalogen Compounds and Halogenated Amines groups, which are essential in the creation of various organic compounds .
Building Block in Medicinal Chemistry
This compound serves as a building block in medicinal chemistry . It is used for introducing a halogenated aniline moiety to molecules, which is a common practice in medicinal chemistry .
Antimalarial Agents
“4-chloro-N-ethyl-3-fluoroaniline” is used in the synthesis of antimalarial agents . It undergoes nucleophilic substitution reactions, which are crucial in the creation of these agents . The incorporation of chloride and fluoride substituents significantly improves the drug’s potency .
Active Pharmaceutical Ingredients (APIs)
This compound is found in many active pharmaceutical ingredients (APIs) . For example, it is used in the synthesis of piperidine derivatives for antiviral treatments and quinazolines as anticancer agents .
Semiconducting Polyanilines
“4-chloro-N-ethyl-3-fluoroaniline” is an optimal monomer for synthesizing fluorinated polyanilines . These are used in the creation of semiconductors, which have a wide range of applications in electronics .
Biochemistry Research
In the field of biochemistry research , this compound is used as a building block for introducing a halogenated aniline moiety . This is essential in the study of various biochemical processes and the development of new biochemical compounds .
Safety and Hazards
4-chloro-N-ethyl-3-fluoroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective clothing and working in a well-ventilated area .
作用機序
Target of Action
4-Chloro-N-ethyl-3-fluoroaniline is a derivative of aniline, which is commonly used as a building block in medicinal chemistry . It is used in the synthesis of antimalarial agents, antiviral treatments, and anticancer agents . The primary targets of this compound are likely to be the biological structures or enzymes that these drugs are designed to interact with. For instance, in the case of antimalarial agents, the target could be the Plasmodium falciparum parasite .
Mode of Action
It is known to undergo nucleophilic substitution reactions during the synthesis of antimalarial agents . This suggests that it may interact with its targets through a similar mechanism, possibly by donating or accepting electrons to form new bonds.
Biochemical Pathways
Given its use in the synthesis of antimalarial, antiviral, and anticancer agents, it can be inferred that it may affect the biochemical pathways related to these diseases .
Pharmacokinetics
It is generally expected that the compound’s halogen substitutions (chlorine and fluorine) could potentially enhance its lipophilicity, which could in turn influence its absorption and distribution within the body .
Result of Action
Given its use in the synthesis of various pharmaceutical agents, it can be inferred that its action results in therapeutic effects against the diseases these drugs are designed to treat, such as malaria, viral infections, and cancer .
Action Environment
The action of 4-Chloro-N-ethyl-3-fluoroaniline can be influenced by various environmental factors. For instance, factors such as pH and temperature could potentially affect the compound’s stability and efficacy. Additionally, the presence of other substances in the environment could potentially lead to interactions that affect the compound’s action .
特性
IUPAC Name |
4-chloro-N-ethyl-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPQNEFGYHVHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-ethyl-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



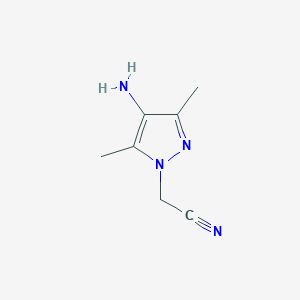
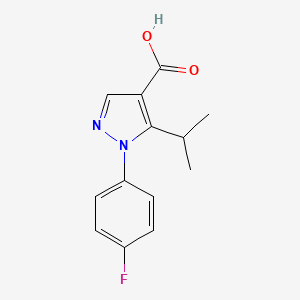
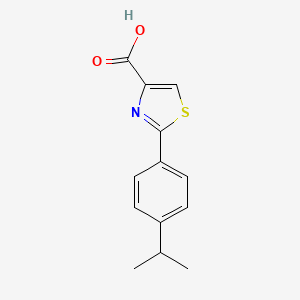
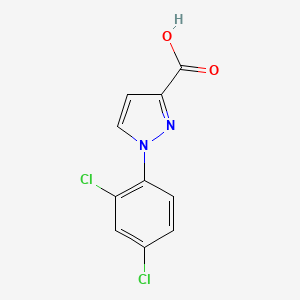
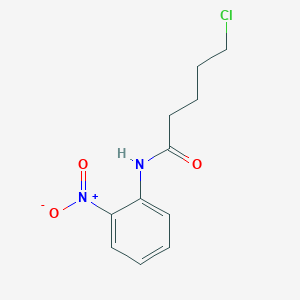
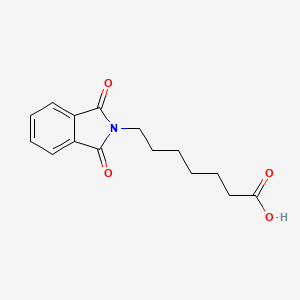
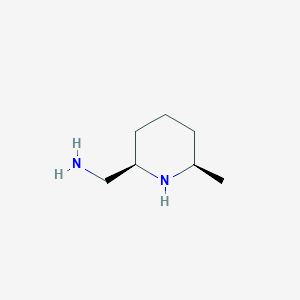
![1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3375874.png)

